![molecular formula C19H14O4 B2961039 (Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one CAS No. 780775-06-6](/img/structure/B2961039.png)
(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one, also known as coumarin-3-carboxylic acid, is a natural compound found in various plants and is widely used in the pharmaceutical industry. This compound has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Pharmaceutical Research: Anticoagulant Properties
Coumarin derivatives like warfarin and acenocoumarol are well-known for their anticoagulant properties. They function by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. This makes them valuable for preventing thrombosis and embolism in conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism .
Cancer Therapy: Antitumor Activity
Research has shown that certain coumarin derivatives exhibit antitumor activity. They can induce apoptosis in cancer cells, inhibit tumor growth, and have potential use in chemotherapy. Their mechanism may involve disrupting the cell cycle or interfering with signaling pathways critical for cancer cell survival .
Neurodegenerative Diseases: Neuroprotective Effects
Coumarin derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds may protect nerve cells from damage by reducing oxidative stress and inflammation .
Anti-inflammatory Applications
The anti-inflammatory properties of coumarin derivatives make them candidates for treating inflammatory diseases. They work by modulating the body’s inflammatory response, potentially reducing the symptoms of conditions like arthritis and asthma .
Antimicrobial and Antiviral Research
Coumarin derivatives have shown antimicrobial and antiviral activities, making them useful in the development of new antibiotics and antiviral drugs. They can act against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Chemical Synthesis: Fluorinated Moieties
In chemical synthesis, coumarin derivatives are used to introduce fluorinated moieties into other compounds. Fluorination can significantly alter the physical, chemical, and biological properties of a molecule, making this application important in medicinal chemistry .
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-11-13(8-12-4-2-3-5-16(12)22-11)9-18-19(21)15-7-6-14(20)10-17(15)23-18/h2-11,20H,1H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTONXIRSKNQCF-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one |
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